![molecular formula C17H14BrClN2O2S B2458270 (Z)-2-bromo-N-(6-cloro-3-(2-metoxietil)benzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 864975-72-4](/img/structure/B2458270.png)

(Z)-2-bromo-N-(6-cloro-3-(2-metoxietil)benzo[d]tiazol-2(3H)-ilideno)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that involves benzothiazole, a heterocyclic compound . Benzothiazoles are known for their wide range of pharmacological activities such as anti-inflammatory and antidiabetic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . In general, imines can be synthesized by refluxing their corresponding aldehydes and amines in EtOH with PTSA .

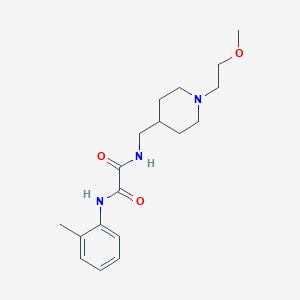

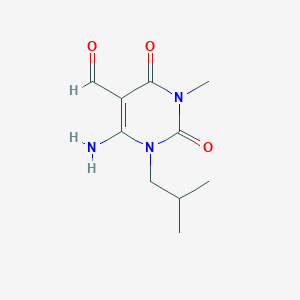

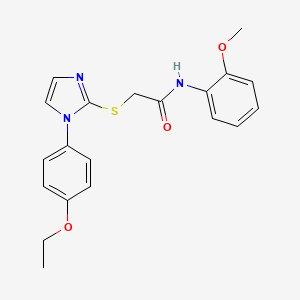

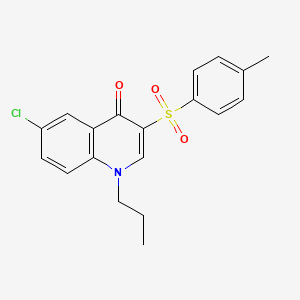

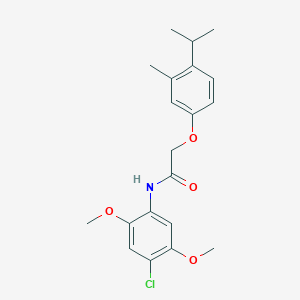

Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Chemical Reactions Analysis

Benzothiazole derivatives have shown to undergo solvent-dependent regio- and stereo-selective reactions . For example, using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as IR, 1H, 13C NMR and mass spectral data .

Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

(AINE y Inhibición de COX):- Los inhibidores selectivos de COX-2 (coxibs) se desarrollaron para minimizar los efectos secundarios gastrointestinales, pero algunos coxibs tienen efectos cardiovasculares adversos .

Síntesis y Caracterización

(Nuevos Derivados):- Estos compuestos se obtuvieron acoplando 2-amino benzotiazoles sustituidos con ácido N-fenil antranílico .

Mecanismos de Adsorción

(Interacción con Fullereno):Mecanismo De Acción

Target of Action

The primary target of the compound (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into prostaglandins .

Mode of Action

(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway . By inhibiting COX enzymes, (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide prevents the formation of prostaglandins from arachidonic acid . This can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .

Result of Action

The inhibition of COX enzymes by (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide leads to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain, as prostaglandins are known to mediate these responses .

Direcciones Futuras

Benzothiazole derivatives have shown promising results in various fields, particularly in medicinal chemistry . Further studies are needed to understand the reaction mechanism and possibly other factors such as solvent effects . This could lead to the development of more potent inhibitors with enhanced activity .

Análisis Bioquímico

Biochemical Properties

Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

Benzothiazole derivatives have been reported to inhibit the proliferation of certain cancer cells .

Molecular Mechanism

It is known that the anti-inflammatory effects of non-selective NSAIDs are mediated via inhibition of cyclo-oxygenase (COX) enzymes .

Propiedades

IUPAC Name |

2-bromo-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrClN2O2S/c1-23-9-8-21-14-7-6-11(19)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUALEEAIYOYREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-Chlorophenyl)ethyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2458189.png)

![4-acetyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458194.png)

![3-[2-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2458196.png)

![N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458198.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2458202.png)

![N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2458204.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)